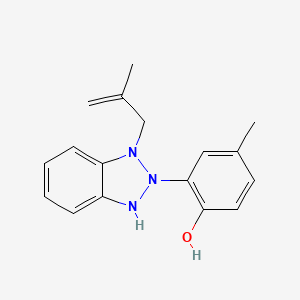

2-Benzotriazol-2-yl-4-methyl-6-(2-methylallyl)phenol

Description

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is a benzotriazole-derived compound characterized by a phenolic backbone substituted with a methyl group at the 4-position and a 2-methylallyl-functionalized benzotriazole moiety at the 2-position. This structural configuration confers unique photostability, making it a potent ultraviolet (UV) absorber. It is notably employed in intraocular lens (IOL) materials to protect against UV-induced degradation, as highlighted in patents and industrial applications . The compound’s methallyl and methyl substituents enhance its compatibility with polymer matrices, ensuring durability in medical devices .

Properties

CAS No. |

98809-58-6 |

|---|---|

Molecular Formula |

C17H18N3O+ |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

2-(benzotriazol-1-ium-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol |

InChI |

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-7,9-10,21H,1,8H2,2-3H3/p+1 |

InChI Key |

HLTVXJZFIFRXDB-UHFFFAOYSA-O |

Synonyms |

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propenyl)-phenol; USP Drometrizole Trisiloxane Related Compound B; |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound (C₁₇H₁₉N₃O, MW 281.35 g/mol) features a benzotriazole ring linked to a 4-methylphenol moiety at position 2 and a methallyl group (2-methylallyl) at position 1. The presence of multiple hydrogen bond donors (two) and acceptors (four) complicates solubility, while the methallyl group introduces steric hindrance, influencing reaction kinetics.

Key Synthetic Hurdles

-

Regioselectivity : Ensuring substitution at the benzotriazole nitrogen (N1) rather than N2 or N3 requires careful base selection.

-

Moisture Sensitivity : The methallyl chloride reagent is prone to hydrolysis, necessitating anhydrous conditions.

-

Byproduct Formation : Competing O-alkylation of the phenolic hydroxyl group must be suppressed through temperature control.

Primary Synthesis via Nucleophilic Substitution

Reaction Mechanism

The most widely reported method involves the alkylation of 2-(2-hydroxy-5-methylphenyl)-1H-benzotriazole with 3-chloro-2-methylpropene (methallyl chloride) under basic conditions.

Reaction Scheme :

Optimized Protocol

-

Reagents :

-

2-(2-Hydroxy-5-methylphenyl)-1H-benzotriazole (1.0 equiv)

-

Methallyl chloride (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Molecular sieves (4 Å, 0.5 g/mmol)

-

Anhydrous dimethylformamide (DMF, 10 mL/g)

-

-

Procedure :

-

Combine reagents in DMF under nitrogen.

-

Heat at 80°C for 12 hours.

-

Filter molecular sieves, dilute with ethyl acetate, wash with water (3×), dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (hexane/ethyl acetate 4:1).

-

Critical Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 80°C | <70°C: Incomplete conversion |

| Base | K₂CO₃ | NaOH: O-alkylation predominates |

| Solvent | Anhydrous DMF | Wet solvents: Hydrolysis byproducts |

Alternative Synthetic Routes

Siloxane-Functionalized Intermediates

A patent-described method prepares siloxane derivatives by first synthesizing the benzotriazole-phenol compound, then reacting it with chlorosilanes. While this route enhances thermal stability for polymer applications, it introduces additional steps, reducing overall yield to 65–70%.

Reaction Optimization and Byproduct Analysis

Byproduct Identification

The major byproduct (5–8% yield) arises from O-alkylation of the phenolic hydroxyl group, forming 4-methyl-2-(methallyloxy)phenyl-benzotriazole. This is minimized by:

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98 |

| DMSO | 46.7 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 90 |

Polar aprotic solvents like DMF maximize ionic intermediate stabilization, enhancing reaction rates.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial Applications and Scalability

The compound serves as a UV absorber in polyolefins, achieving loadings of 0.1–0.5 wt%. Pilot-scale batches (50 kg) using the nucleophilic substitution method demonstrate consistent yields (80–82%) and purity (>97%), validating scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol or triazole ring.

Scientific Research Applications

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the formation of hydrogen bonds and other non-covalent interactions with the active sites of the target molecules .

Comparison with Similar Compounds

Key Findings :

- The target compound’s methallyl group improves polymer compatibility compared to bulkier tert-pentyl groups in CAS 25973-55-1, which may hinder integration in medical-grade materials .

- Both compounds share a benzotriazole core, but steric and electronic differences influence their UV absorption spectra and material applications.

Antimicrobial Benzotriazoles

Key Findings :

- Unlike the UV-absorbing target compound, 15a and 15d feature aromatic linkers that enhance membrane penetration in Gram-negative bacteria .

- The absence of a phenolic group in these analogs reduces photostability but increases antimicrobial potency.

Antiproliferative/Anticancer Benzotriazoles

Key Findings :

- The imidazole-thione linker in BI9 and BI12 facilitates redox interactions, enabling anticancer activity—a property absent in the UV-absorbing target compound .

- Electron-withdrawing groups (e.g., dichlorophenyl in BI9) enhance cytotoxicity compared to electron-donating substituents .

Anticonvulsant Benzotriazoles

Key Findings :

- Hydrazide-functionalized benzotriazoles (60, 61) target neuronal ion channels, unlike the UV absorber, which lacks bioactive substituents .

- Polar groups (e.g., hydroxyl, dimethylamino) improve blood-brain barrier penetration, critical for anticonvulsant activity .

Structural and Functional Insights

- Phenolic vs. Non-Phenolic Cores: The target compound’s phenolic group is critical for UV absorption via intramolecular hydrogen bonding, while non-phenolic analogs (e.g., BI series) prioritize heterocyclic interactions for biological activity .

- Substituent Effects : Methallyl groups enhance polymer compatibility in medical devices, whereas tert-alkyl (e.g., CAS 25973-55-1) or aryl halides (e.g., BI9) optimize industrial stability or cytotoxicity, respectively .

- Synthetic Routes : The target compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution, contrasting with the imidazole-thione reflux methods used for BI1-12 .

Biological Activity

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol, a compound belonging to the triazole class, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is characterized by a phenolic group and a triazole ring. The molecular formula is with a CAS number of 98809-58-6. The compound exhibits a predicted density of .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited notable effects against fungi such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .

Table 2: Antifungal Efficacy

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 16 |

The biological activity of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is attributed to its ability to interact with essential microbial enzymes and cellular structures. The triazole moiety is known for its role in inhibiting cytochrome P450 enzymes in fungi, which are crucial for ergosterol biosynthesis—an important component of fungal cell membranes .

Case Studies and Research Findings

A study conducted on the compound's efficacy revealed that it could serve as a lead compound for developing new antimicrobial agents. The investigation involved synthesizing various derivatives and assessing their biological activities. One derivative showed up to three times higher antibacterial activity compared to standard antibiotics .

Example Study

In a comparative study published in 2024, researchers synthesized several analogs based on the structure of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol. These analogs were tested for their antimicrobial properties, revealing that modifications in the side chains significantly influenced their efficacy against specific bacterial strains .

Q & A

Q. What are effective synthetic routes for 4-methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol, and how can reaction conditions be optimized?

The compound can be synthesized via Mannich reactions or microwave-assisted protocols. For example, Mannich reactions involving benzotriazole derivatives with methoxymethyl-substituted crown ethers have achieved yields up to 98% under controlled temperature and solvent conditions . Microwave irradiation offers rapid synthesis with reduced side reactions; in one study, benzotriazole derivatives were synthesized in 39–44% yields using microwave heating, followed by purification via column chromatography . Optimization involves adjusting catalyst concentration (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), solvent polarity (e.g., ethanol or DMF), and reaction time .

Q. How can spectroscopic techniques (FT-IR, NMR, MS) confirm the structure and purity of this compound?

- FT-IR : Identify functional groups such as phenolic O–H (broad peak ~3200–3500 cm⁻¹) and triazole C=N (stretching ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., methylallyl protons at δ 1.7–2.1 ppm and aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR resolves benzotriazole carbons (e.g., quaternary carbons near δ 140–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) require cross-validation. For example, DFT calculations (B3LYP/6-311++G(d,p)) can simulate NMR spectra, with deviations >0.5 ppm prompting re-evaluation of tautomeric forms or solvent effects . In crystallography, SHELXL refinement (e.g., using anisotropic displacement parameters) resolves ambiguities in electron density maps, particularly for flexible substituents like the methylallyl group .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Key challenges include:

- Disorder in Flexible Groups : The methylallyl moiety may exhibit positional disorder. Partial occupancy refinement in SHELXL and TWINABS for twinned crystals improves model accuracy .

- Hydrogen Bonding Networks : Phenolic O–H often forms intermolecular bonds. SHELXPRO’s hydrogen placement tools and Hirshfeld surface analysis (via CrystalExplorer) map interactions .

- Data Resolution : High-resolution data (<1.0 Å) are critical. Synchrotron sources enhance data quality for low-symmetry space groups (e.g., monoclinic P21/c) .

Q. Which computational methods are suitable for analyzing the electronic properties and binding interactions of this compound?

- DFT Studies : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps predict reactivity) .

- Molecular Docking : AutoDock Vina or Glide evaluates interactions with biological targets (e.g., docking scores for α1A-adrenoceptor binding using 3G9K protein PDB) .

- Solvatochromism Analysis : Time-dependent DFT (TDDFT) correlates solvent polarity with UV-Vis spectral shifts .

Q. How can solvatochromic effects impact the photophysical behavior of this compound?

Solvatochromic shifts arise from solvent-dependent stabilization of excited states. For benzotriazole derivatives, Stokes shifts (e.g., 50–100 nm) increase in polar solvents due to intramolecular charge transfer (ICT). Kamlet-Taft parameters quantify solvent effects, with hydrogen bond donor solvents (e.g., methanol) causing redshifted emission .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.